![molecular formula C8H6ClNO B15364648 5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
5-Chloro-3-methylfuro[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylfuro[3,2-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a fused furan and pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-chloro-3-methylfuran and pyridine derivatives.
Reaction Conditions: The reaction conditions often involve heating the starting materials in the presence of a suitable catalyst, such as palladium or copper, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring, leading to a variety of substituted products.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce aryl groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation Products: Hydroxylated and carboxylated derivatives.
Reduction Products: Amines.
Substitution Products: Various functionalized pyridines.
Coupling Products: Aryl-substituted pyridines.
Scientific Research Applications
Chemistry: 5-Chloro-3-methylfuro[3,2-b]pyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Chloro-3-methylfuro[3,2-b]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Interferes with signaling pathways such as PI3K/Akt or DNA replication.
Comparison with Similar Compounds
7-Chloro-2-methylfuro[3,2-b]pyridine: Similar structure but different substitution pattern.
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar heterocyclic core but different ring fusion.
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-3-methylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-11-6-2-3-7(9)10-8(5)6/h2-4H,1H3 |
InChI Key |
KJJHQJPEMQSEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


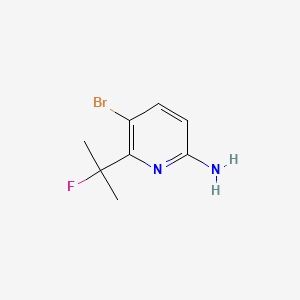

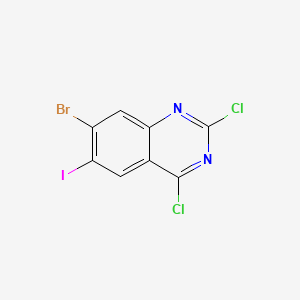
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)
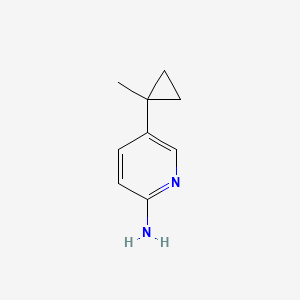
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)
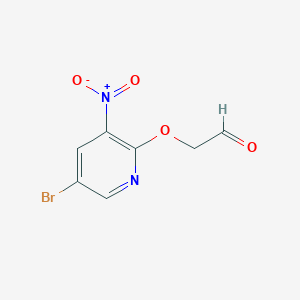

![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
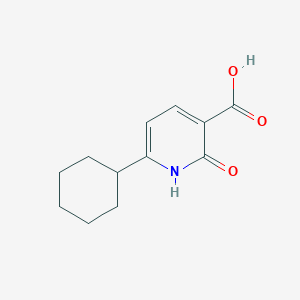
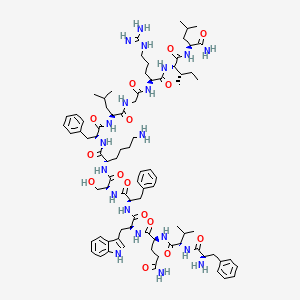
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
